molecular formula C12H18ClN5O B5674164 (3R*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-cyclopropyl-3-pyrrolidinamine

(3R*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-cyclopropyl-3-pyrrolidinamine

Cat. No. B5674164
M. Wt: 283.76 g/mol
InChI Key: KTZUKZRQFVQTRX-BDAKNGLRSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including cycloadditions, which are a key method for constructing heterocyclic structures. For instance, substituted chromones have been used in [3+2] cycloadditions with nonstabilized azomethine ylides to synthesize 1-benzopyrano[2,3-c]pyrrolidines, demonstrating the utility of cycloaddition reactions in synthesizing complex heterocycles (Sosnovskikh et al., 2014)(Sosnovskikh, Kornev, Moshkin, & Buev, 2014).

Molecular Structure Analysis

The molecular structure of complex organic molecules can be elucidated using techniques such as X-ray crystallography. For example, the structural assessment of related compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives has been performed using X-ray diffraction techniques, highlighting the importance of structural analysis in understanding the properties of such compounds (Şahin et al., 2014)(Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Chemical Reactions and Properties

The chemical reactions and properties of triazole derivatives are diverse, encompassing a range of reactions from cycloadditions to oxidative couplings. For instance, the oxidative coupling of alkanones with 3-(pyridin-2-yl)-4,5-dihydro-1,2,4-triazin-6(1H)-one coordinated to palladium(II) illustrates the reactivity of triazole compounds under specific conditions (El-Abadelah et al., 2018)(El-Abadelah, Hodali, Zreid, & Awwadi, 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds. Research on conformational polymorphs of related compounds, like 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, has provided insights into how different crystalline forms can exist under varying conditions, affecting the physical properties of these molecules (Shishkina et al., 2021)(Shishkina, Konovalova, Kovalenko, Nikolaeva, Bunyatyan, & Kovalenko, 2021).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and interaction with other molecules, are pivotal for their application in various fields. Studies on the synthesis and antioxidant properties of some new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives provide an example of how these compounds can be modified and evaluated for specific properties (Bekircan et al., 2008)(Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN5O/c13-12-15-10(16-17-12)3-4-11(19)18-5-8(7-1-2-7)9(14)6-18/h7-9H,1-6,14H2,(H,15,16,17)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZUKZRQFVQTRX-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)CCC3=NC(=NN3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCC3=NC(=NN3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-one

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